molecular formula C9H16F3NO3 B6608426 2-(3-ethylazetidin-3-yl)ethan-1-ol; trifluoroacetic acid CAS No. 2839157-23-0

2-(3-ethylazetidin-3-yl)ethan-1-ol; trifluoroacetic acid

Cat. No.: B6608426
CAS No.: 2839157-23-0
M. Wt: 243.22 g/mol
InChI Key: NVSVDDNFDIFQGC-UHFFFAOYSA-N
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Description

2-(3-ethylazetidin-3-yl)ethan-1-ol; trifluoroacetic acid is a chemical compound with the molecular formula C9H16F3NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is combined with trifluoroacetic acid, a strong organic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethylazetidin-3-yl)ethan-1-ol typically involves the reaction of azetidine derivatives with ethyl groups and subsequent functionalization to introduce the ethan-1-ol moiety. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the azetidine ring and the subsequent addition of the ethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethylazetidin-3-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The azetidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce different alcohols or amines.

Scientific Research Applications

2-(3-ethylazetidin-3-yl)ethan-1-ol; trifluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-ethylazetidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially modulating their activity. The trifluoroacetic acid component can enhance the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(azetidin-3-yl)ethan-1-ol; trifluoroacetic acid
  • 2-(3-methylazetidin-3-yl)ethan-1-ol; trifluoroacetic acid

Uniqueness

2-(3-ethylazetidin-3-yl)ethan-1-ol; trifluoroacetic acid is unique due to the presence of the ethyl group on the azetidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Properties

IUPAC Name

2-(3-ethylazetidin-3-yl)ethanol;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.C2HF3O2/c1-2-7(3-4-9)5-8-6-7;3-2(4,5)1(6)7/h8-9H,2-6H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSVDDNFDIFQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)CCO.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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